molecular formula C8H11NO B13482378 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one

2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one

Cat. No.: B13482378
M. Wt: 137.18 g/mol
InChI Key: WCARCSWMLCMISQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic organic compound that features a cyclopropyl group attached to a tetrahydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 4-piperidone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the cyclopropyl ring .

Scientific Research Applications

2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridin-4-one: A structurally similar compound with different substituents.

    1,2,3,6-Tetrahydropyridine: Another related compound with distinct structural features.

    2,3,4,5-Tetrahydropyridine: A compound with a different arrangement of hydrogen atoms on the ring.

Uniqueness

2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one is unique due to the presence of the cyclopropyl group, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-cyclopropyl-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO/c10-7-3-4-9-8(5-7)6-1-2-6/h3-4,6,8-9H,1-2,5H2

InChI Key

WCARCSWMLCMISQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(=O)C=CN2

Origin of Product

United States

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